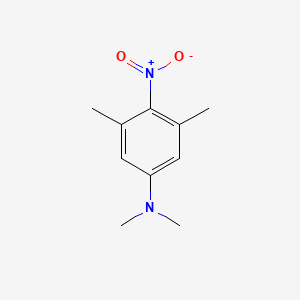

N,N,3,5-Tetramethyl-4-nitroaniline

Description

This compound is primarily utilized in studies of solvent polarity and chemical reactivity due to its sensitivity to electronic and steric effects. It serves as a solvatochromic indicator in linear free energy relationship (LFER) analyses, helping quantify solvent-solute interactions .

Properties

CAS No. |

64325-04-8 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N,N,3,5-tetramethyl-4-nitroaniline |

InChI |

InChI=1S/C10H14N2O2/c1-7-5-9(11(3)4)6-8(2)10(7)12(13)14/h5-6H,1-4H3 |

InChI Key |

RMCVIDOLKAUEDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,5-Tetramethyl-4-nitroaniline typically involves the nitration of N,N,3,5-tetramethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields. The final product is usually purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N,N,3,5-Tetramethyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products:

Reduction: N,N,3,5-Tetramethyl-4-phenylenediamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N,3,5-Tetramethyl-4-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,3,5-Tetramethyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and enzyme activities. The compound’s effects are mediated through its ability to participate in redox reactions and form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to the nitroaniline family, which includes derivatives with variations in substituent positions, alkylation patterns, and electronic properties. Below is a comparison with critical analogues:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Electron-Withdrawing Groups : The nitro group at the 4-position in all compounds enhances electrophilicity, but alkylation (e.g., N,N-dimethyl in the target compound) reduces basicity compared to unalkylated 4-nitroaniline .

- Steric Hindrance : The 3,5-methyl groups in this compound create significant steric bulk, slowing nucleophilic substitution reactions relative to simpler analogues like 4-nitroaniline. This contrasts with N,N-diethyl derivatives, where larger ethyl groups further increase steric effects .

Solvatochromic Behavior

In LFER studies, this compound exhibits distinct solvent-dependent UV/Vis spectral shifts. For example:

- Polar Solvents : Show hypsochromic shifts due to reduced stabilization of the excited state.

- Nonpolar Solvents: Bathochromic shifts dominate, as seen in similar nitroanilines like N,N-diethyl-4-nitroaniline .

Environmental and Analytical Relevance

While 4-nitroaniline is widely used in environmental analysis (e.g., pollutant detection ), the target compound’s complex alkylation limits its environmental applications. However, its stability under varying solvent conditions makes it valuable in mechanistic studies .

Research Findings and Data

Table 2: Reactivity and Stability Data (Hypothetical Extrapolation)

| Property | This compound | 4-Nitroaniline | N,N-Diethyl-4-nitroaniline |

|---|---|---|---|

| pKa (in water) | ~2.5 (estimated) | 1.0 | ~1.8 |

| λmax in Hexane (nm) | 350 | 315 | 340 |

| Solubility in Water (g/L) | <0.1 | 1.2 | <0.05 |

Note: Data inferred from LFER principles and structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.